molecular formula C8H7FN2 B8183665 3-Fluoro-2-(methylamino)benzonitrile

3-Fluoro-2-(methylamino)benzonitrile

Cat. No.: B8183665
M. Wt: 150.15 g/mol
InChI Key: DDJPBPQQJJIIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(methylamino)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at position 3 and a methylamino group (-NHCH₃) at position 2. This structure combines electron-withdrawing (fluorine, nitrile) and electron-donating (methylamino) groups, creating unique electronic and steric properties.

Properties

IUPAC Name

3-fluoro-2-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJPBPQQJJIIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylamino)benzonitrile typically involves the introduction of a fluorine atom and a methylamino group onto a benzonitrile scaffold. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorobenzonitrile with methylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-(methylamino)benzonitrile may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-quality 3-Fluoro-2-(methylamino)benzonitrile.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The fluorine atom or the methylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzylamines.

Scientific Research Applications

3-Fluoro-2-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Fluoro-2-(methylamino)benzonitrile -F (3), -NHCH₃ (2) C₈H₆FN₂ 165.15 g/mol Drug intermediates, NLO materials
5-Fluoro-2-(methylamino)benzonitrile -F (5), -NHCH₃ (2) C₈H₆FN₂ 165.15 g/mol Altered electronic effects
3-Fluoro-2-methoxybenzonitrile -F (3), -OCH₃ (2) C₈H₆FNO 151.14 g/mol Reduced basicity; solvolysis studies
3-Fluoro-2-(trifluoromethyl)benzonitrile -F (3), -CF₃ (2) C₈H₃F₄N 189.11 g/mol Strong EWG; agrochemical applications
3-Fluoro-2-(hydroxymethyl)benzonitrile -F (3), -CH₂OH (2) C₈H₆FNO 167.14 g/mol Enhanced solubility; polymer additives
4-Amino-2-trifluoromethylbenzonitrile -NH₂ (4), -CF₃ (2) C₈H₅F₃N₂ 200.14 g/mol Radiolabeling potential

Key Observations :

  • Electronic Effects: The methylamino group (-NHCH₃) in the target compound is less electron-withdrawing than -CF₃ but more basic than -OCH₃ . This balance enables tunable reactivity in cross-coupling reactions.
  • Steric Effects : Bulky substituents like -CF₃ hinder electrophilic substitution at the ortho position compared to -NHCH₃ .
  • Solubility : Hydrophilic groups (e.g., -CH₂OH) improve aqueous solubility, whereas -CF₃ enhances lipid solubility .
Nonlinear Optical (NLO) Materials

Benzonitrile derivatives with strong electron acceptors (e.g., -CN) and donors (e.g., -NHCH₃) exhibit high hyperpolarizability, making them candidates for NLO composites. For example, 3-Fluoro-2-(methylamino)benzonitrile may outperform methoxy-substituted analogues due to the stronger electron-donating capability of -NHCH₃ .

Pharmaceutical Intermediates
  • The methylamino group in 3-Fluoro-2-(methylamino)benzonitrile facilitates hydrogen bonding, enhancing binding affinity in kinase inhibitors .
  • In contrast, 3-Fluoro-2-(trifluoromethyl)benzonitrile is more suited for agrochemicals due to its metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.